molecular formula C6H8N4O B3350597 5,6,7,8-Tetrahydropteridin-2(1H)-one CAS No. 28898-09-1

5,6,7,8-Tetrahydropteridin-2(1H)-one

Cat. No. B3350597
CAS RN: 28898-09-1
M. Wt: 152.15 g/mol
InChI Key: PNJKVWQSMVGHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropteridin-2(1H)-one, also known as BH4, is a cofactor that plays a crucial role in several biological processes. Its chemical structure consists of a pteridine ring, a p-aminobenzoic acid moiety, and a hydroxymethyl group. BH4 is involved in the biosynthesis of neurotransmitters, nitric oxide, and phenylalanine, and it is also a critical component in the regulation of endothelial function.

Mechanism of Action

5,6,7,8-Tetrahydropteridin-2(1H)-one acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. 5,6,7,8-Tetrahydropteridin-2(1H)-one is required for the conversion of phenylalanine to tyrosine, the conversion of tyrosine to dopamine and norepinephrine, and the conversion of arginine to nitric oxide. 5,6,7,8-Tetrahydropteridin-2(1H)-one also plays a role in the regulation of endothelial function by modulating the activity of endothelial nitric oxide synthase.
Biochemical and Physiological Effects
5,6,7,8-Tetrahydropteridin-2(1H)-one deficiency has been linked to several biochemical and physiological effects, including reduced neurotransmitter synthesis, impaired nitric oxide synthesis, and increased oxidative stress. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation has been shown to improve endothelial function, reduce oxidative stress, and improve symptoms in patients with Parkinson's disease.

Advantages and Limitations for Lab Experiments

5,6,7,8-Tetrahydropteridin-2(1H)-one has several advantages for lab experiments, including its stability and availability. 5,6,7,8-Tetrahydropteridin-2(1H)-one is also relatively easy to synthesize and purify. However, 5,6,7,8-Tetrahydropteridin-2(1H)-one can be expensive, and its effects can be difficult to measure accurately.

Future Directions

Future research on 5,6,7,8-Tetrahydropteridin-2(1H)-one should focus on its potential therapeutic applications in the treatment of neurological and cardiovascular diseases. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation should be investigated further for its potential to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease. The role of 5,6,7,8-Tetrahydropteridin-2(1H)-one in the regulation of neurotransmitter synthesis should also be investigated further, particularly in the context of depression and schizophrenia. In addition, the development of 5,6,7,8-Tetrahydropteridin-2(1H)-one analogs with improved stability and bioavailability should be explored.

Scientific Research Applications

5,6,7,8-Tetrahydropteridin-2(1H)-one has been extensively studied for its role in several biological processes, such as neurotransmitter synthesis, nitric oxide synthesis, and phenylalanine metabolism. 5,6,7,8-Tetrahydropteridin-2(1H)-one deficiency has been linked to several diseases, including phenylketonuria, Parkinson's disease, and cardiovascular disease. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease. 5,6,7,8-Tetrahydropteridin-2(1H)-one has also been investigated for its potential therapeutic applications in the treatment of depression, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pteridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJKVWQSMVGHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633812
Record name 5,6,7,8-Tetrahydropteridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropteridin-2(1H)-one

CAS RN

28898-09-1
Record name 5,6,7,8-Tetrahydropteridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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